(2S)-3-cyclobutyl-2-methylpropanoic acid
Description
Properties
IUPAC Name |
(2S)-3-cyclobutyl-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6(8(9)10)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAJTMSAPUMRNB-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-cyclobutyl-2-methylpropanoic acid typically involves the following steps:
Methylation: The addition of a methyl group to the intermediate compound.
Industrial Production Methods
Industrial production of (2S)-3-cyclobutyl-2-methylpropanoic acid may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and high-throughput screening can be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-cyclobutyl-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with others, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but often involve halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols.
Scientific Research Applications
(2S)-3-cyclobutyl-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-cyclobutyl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Cyclobutyl vs. Hydroxyl/Bromo : The cyclobutyl group enhances hydrophobicity and steric bulk compared to polar substituents (e.g., hydroxyl in or bromo in ). This may reduce aqueous solubility but improve membrane permeability in drug design.
- Stereochemical Influence : The (S)-configuration at C2 is conserved in biologically active analogs, such as (S)-3-hydroxyisobutyric acid, which participates in valine catabolism .
- Aromatic vs.
Physicochemical Properties
Notes:
- The cyclobutyl group’s rigidity may elevate melting points compared to flexible analogs like (S)-3-hydroxyisobutyric acid.
- Bromine’s electron-withdrawing effect in lowers the pKa of the hydroxyl group, enhancing acidity.
Biological Activity
(2S)-3-cyclobutyl-2-methylpropanoic acid is a cyclobutane-containing compound that has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclobutyl group attached to a methylpropanoic acid backbone, which influences its biological activity through unique steric and electronic properties. The stereochemistry at the second carbon atom (2S) is critical for its interaction with biological targets.
The biological activity of (2S)-3-cyclobutyl-2-methylpropanoic acid is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors involved in various signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, potentially altering metabolic pathways.
- Receptor Interaction : It has been shown to interact with G-protein coupled receptors (GPCRs), which play a significant role in signal transduction in cells.
Biological Effects
Research indicates that (2S)-3-cyclobutyl-2-methylpropanoic acid exhibits several biological effects:
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antitumor Properties : Initial findings indicate that it may possess antitumor effects, particularly in specific cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Reduced cytokine levels in cell cultures |
| Antitumor | Inhibition of tumor cell proliferation in vitro |
| Enzyme inhibition | Potential inhibition of metabolic enzymes involved in cellular processes |
Case Study 1: Anti-inflammatory Effects
A study conducted on murine macrophages showed that treatment with (2S)-3-cyclobutyl-2-methylpropanoic acid resulted in a significant decrease in the secretion of TNF-alpha and IL-6, key pro-inflammatory cytokines. The mechanism was linked to the inhibition of NF-kB signaling pathways.
Case Study 2: Antitumor Activity
In a study involving human cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be around 25 µM, indicating significant potential as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetics of (2S)-3-cyclobutyl-2-methylpropanoic acid is crucial for evaluating its therapeutic potential. Research suggests that this compound has moderate lipophilicity, which may influence its absorption and distribution within biological systems.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Lipophilicity (log D) | Approximately 2.5 |
| Metabolic Stability | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
